![molecular formula C19H22O3 B14496283 Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol CAS No. 63566-32-5](/img/structure/B14496283.png)
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol is a complex organic compound with a unique structure that combines the properties of acetic acid and phenolic compounds. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol typically involves the reaction of acetic acid with 2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The raw materials, acetic acid and 2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol, are mixed in appropriate ratios and subjected to high temperatures and pressures in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenolic group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenolic derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its phenolic group allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol include:
- Acetic acid;2-phenylethyl ester
- Acetic acid;1-ethyl-2-phenyl-butyl ester
- Acetic acid;1-methyl-2,2-diphenyl-ethyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an acetic acid moiety with a substituted phenolic group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
63566-32-5 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol |
InChI |
InChI=1S/C17H18O.C2H4O2/c1-4-14-9-5-6-10-15(14)13(3)16-11-7-8-12(2)17(16)18;1-2(3)4/h4-11,13,18H,1H2,2-3H3;1H3,(H,3,4) |
InChI Key |
OPIOTTUQXGXNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2C=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
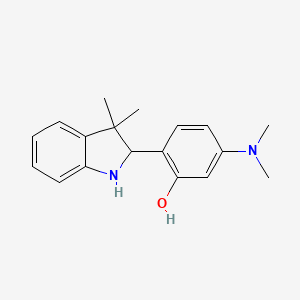
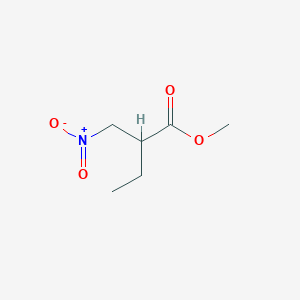
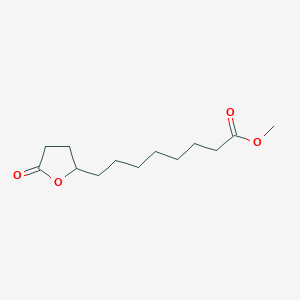

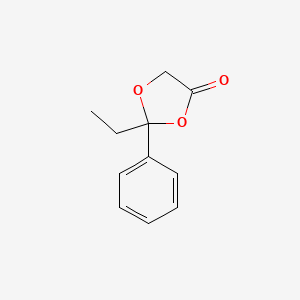

![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
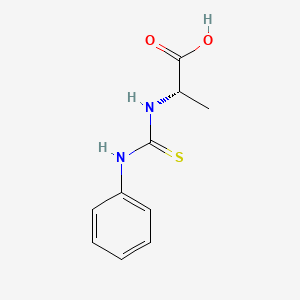
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
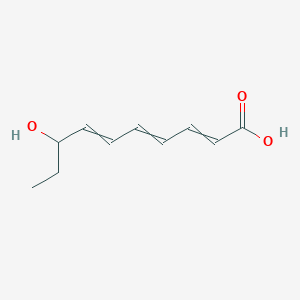
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
